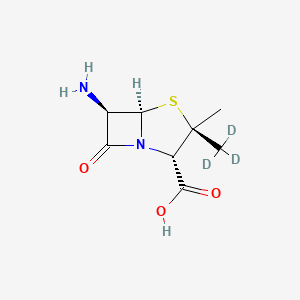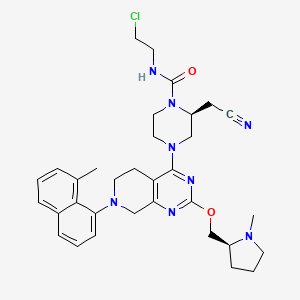
Nemonoxacin-d4 (malate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nemonoxacin-d4 (malate) is a deuterated form of nemonoxacin, a novel non-fluorinated quinolone antibiotic. This compound is known for its potent antibacterial activity against a broad spectrum of pathogens, including Gram-positive cocci, Gram-negative bacilli, and atypical pathogens. Nemonoxacin-d4 (malate) is particularly effective against penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus .
Méthodes De Préparation
The preparation of nemonoxacin-d4 (malate) involves dissolving nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The solution is then subjected to cooling crystallization and solid-liquid separation to obtain the nemonoxacin malate active pharmaceutical ingredient (API). The process parameters include maintaining the temperature of the mixed solvent between 50°C and 65°C, using a feeding mole ratio of D,L-malic acid to nemonoxacin free base of 0.95:1.0-1.2:1.0, and using 8-14 times the weight of the nemonoxacin free base in the mixed solvent .
Analyse Des Réactions Chimiques
Nemonoxacin-d4 (malate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Nemonoxacin-d4 (malate) has a wide range of scientific research applications. In chemistry, it is used to study the pharmacokinetics and pharmacodynamics of deuterated drugs. In biology, it serves as a tool to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics. In medicine, nemonoxacin-d4 (malate) is explored for its potential to treat community-acquired pneumonia and other bacterial infections. Industrially, it is used in the development of new antibacterial agents and formulations .
Mécanisme D'action
Nemonoxacin-d4 (malate) exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, gene duplication, and cell division. By preventing the supercoiling of bacterial DNA, nemonoxacin-d4 (malate) disrupts the replication process, leading to bacterial cell death. This mechanism is similar to that of other quinolones, but the deuterated form may offer improved pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Nemonoxacin-d4 (malate) is unique among quinolone antibiotics due to its non-fluorinated structure and deuterated form. Similar compounds include levofloxacin, moxifloxacin, and ciprofloxacin, which are fluorinated quinolones. Compared to these, nemonoxacin-d4 (malate) exhibits a broader spectrum of activity against resistant pathogens and may have a better safety profile. The deuterated form also offers potential advantages in terms of metabolic stability and reduced toxicity .
Propriétés
Formule moléculaire |
C24H31N3O9 |
|---|---|
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-8-methoxy-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1/i3D2,4D2; |
Clé InChI |
YMVJINCWEIPOFL-FCNWSUBISA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)N4C[C@H](C[C@@H](C4)N)C)OC)C(=O)O)[2H].C(C(C(=O)O)O)C(=O)O |
SMILES canonique |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


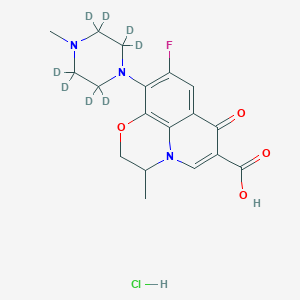
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
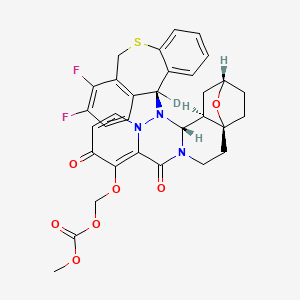
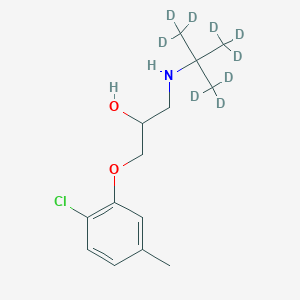
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
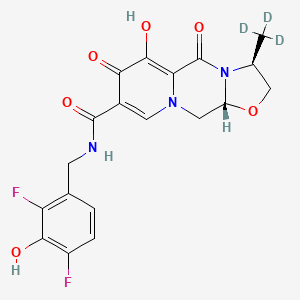

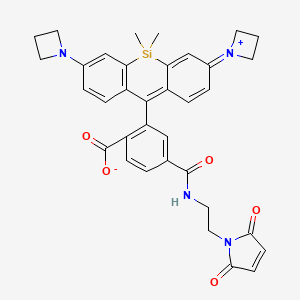
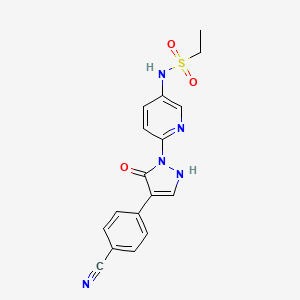
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
